pateamine A

Descripción

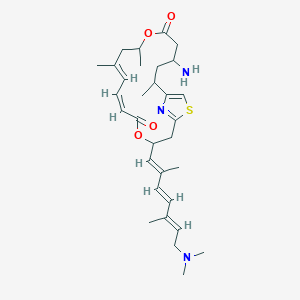

Structure

3D Structure

Propiedades

Número CAS |

139220-18-1 |

|---|---|

Fórmula molecular |

C31H45N3O4S |

Peso molecular |

555.8 g/mol |

Nombre IUPAC |

(3S,6Z,8E,11S,15R,17S)-15-amino-3-[(1E,3E,5E)-7-(dimethylamino)-2,5-dimethylhepta-1,3,5-trienyl]-9,11,17-trimethyl-4,12-dioxa-20-thia-21-azabicyclo[16.2.1]henicosa-1(21),6,8,18-tetraene-5,13-dione |

InChI |

InChI=1S/C31H45N3O4S/c1-21(13-14-34(6)7)11-12-23(3)16-27-19-29-33-28(20-39-29)24(4)17-26(32)18-31(36)37-25(5)15-22(2)9-8-10-30(35)38-27/h8-13,16,20,24-27H,14-15,17-19,32H2,1-7H3/b10-8-,12-11+,21-13+,22-9+,23-16+/t24-,25-,26+,27+/m0/s1 |

Clave InChI |

DSPNTLCJTJBXTD-DUVSFDJRSA-N |

SMILES |

CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N |

SMILES isomérico |

CC1CC(CC(=O)OC(C/C(=C/C=C\C(=O)OC(CC2=NC1=CS2)/C=C(\C)/C=C/C(=C/CN(C)C)/C)/C)C)N |

SMILES canónico |

CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pateamine A; (-)-Pateamine; (-)-Pateamine A; Pateamine; |

Origen del producto |

United States |

Natural Occurrence and Isolation of Pateamine a

Source Organism: Mycale Marine Sponges

Pateamine A is primarily sourced from marine sponges belonging to the genus Mycale. medkoo.comacs.orgbiosynth.com

Specificity to Mycale hentscheli

Research indicates a specific association of this compound with the sponge species Mycale hentscheli. medkoo.comresearchgate.netebi.ac.uksmolecule.comnih.govnih.govznaturforsch.comnih.govoup.com This species has been identified as a key source organism for the isolation of this compound. researchgate.netebi.ac.uksmolecule.com

Geographical Origin of Source Specimens

Specimens of Mycale hentscheli yielding this compound have been collected from specific geographical locations. The initial isolation of this compound was reported from Mycale sp. collected off the coast of New Zealand. acs.orgwgtn.ac.nz Further studies have confirmed that Mycale hentscheli specimens from the southwest coast of the South Island of New Zealand, particularly in areas like Thompson Sound and Pelorus Sound, are sources of this compound. nih.govoup.comwgtn.ac.nznih.gov

Research has also investigated the spatial and temporal variability of metabolite concentrations in Mycale hentscheli populations in New Zealand. For instance, a study analyzing sponges from two sites in central New Zealand, Pelorus Sound and Kapiti Island, found pateamine present at Pelorus Sound but absent from sponges at Kapiti Island. nih.gov This highlights potential geographical variations in the presence and concentration of this compound within the same sponge species.

Challenges in Natural Product Sourcing for Extensive Research

Sourcing natural products like this compound from marine sponges presents significant challenges for extensive research and potential development. One major obstacle is the inherent difficulty in consistently recollecting sufficient quantities of the source organisms from their natural marine environment. acs.orgresearchgate.net The sporadic occurrence of this compound even within Mycale species further complicates reliable sourcing. acs.org

The low yield of metabolites from marine sponges is a significant hurdle for conducting comprehensive biological studies and developing promising compounds, a challenge often referred to as the "supply problem". researchgate.netnih.gov This scarcity necessitates the exploration of alternative methods, such as chemical synthesis, to obtain sufficient amounts of this compound and its analogues for research purposes. wgtn.ac.nz The complexity of the molecule also contributes to the challenges in achieving high yields through total synthesis. wgtn.ac.nz

Biosynthetic Pathways and Genetic Foundations of Pateamine a

Microbial Origin of Pateamine A Biosynthesis

Research has definitively moved beyond the sponge host to identify specific bacterial symbionts as the true producers of this compound and other associated bioactive compounds. This discovery underscores the critical role of microbial symbiosis in generating chemical diversity within marine invertebrates.

Identification of Bacterial Symbionts

Metagenomic analysis of the sponge Mycale hentscheli has identified an uncultured bacterial symbiont as the producer of this compound. pnas.orgnih.gov This approach, which bypasses the need for laboratory cultivation, has been pivotal in linking complex natural products to their microbial sources. The structures of this compound, along with co-occurring metabolites like mycalamide and peloruside, strongly indicated that they were products of bacterial trans-AT polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) systems. asm.orgnih.gov Through the sequencing and assembly of metagenome-assembled genomes (MAGs) from the sponge's microbiome, researchers were able to pinpoint the specific microorganisms harboring the biosynthetic gene clusters for these compounds. asm.orgnih.gov

Role of a Multiproducer Consortium in Host Chemical Diversity

Unlike some chemically rich sponges where a single "superproducer" symbiont is responsible for the majority of bioactive compounds, Mycale hentscheli presents a different model based on a multiproducer consortium. pnas.orgumn.edunih.gov In this scenario, multiple distinct symbionts jointly contribute to the chemical diversity of the host sponge. pnas.orgumn.edu Metagenomic studies have revealed that the biosynthetic pathways for this compound, the mycalamides, and the pelorusides are located in different bacterial symbionts. pnas.orgasm.org This distribution of chemical capability among a range of bacteria highlights a cooperative symbiosis and provides a rationale for the observed chemical variability among different individuals of the M. hentscheli species. pnas.orgumn.edu

| Producer Organism | Compound Produced | Host Sponge |

| "Candidatus Patea custodiens" | This compound | Mycale hentscheli |

| "Candidatus Entomycale ignis" | Mycalamide A | Mycale hentscheli |

| Unidentified Symbiont | Peloruside A | Mycale hentscheli |

| "Candidatus Caria hoplita" | Polytheonamide-like compound | Mycale hentscheli |

Characterization of "Candidatus Patea custodiens" as a Producer

The specific symbiont responsible for this compound biosynthesis has been identified and given the provisional name "Candidatus Patea custodiens". pnas.orgnih.gov This uncultured bacterium belongs to the phylum Kiritimatiellaeota. pnas.orgnih.gov Phylogenetic analysis of its 16S rRNA gene revealed a low sequence identity (90.3%) to its closest relatives, signifying its novelty. pnas.org The complete biosynthetic pathway for this compound was identified within the genome of "Ca. Patea custodiens". asm.org Interestingly, while the symbiont is present in multiple specimens of M. hentscheli, the production of this compound is not always detected, suggesting that the biosynthetic pathway may be latent and require specific environmental cues for activation. asm.org

Elucidation of Biosynthetic Gene Clusters

The identification of "Ca. Patea custodiens" as the producer allowed for the detailed characterization of the genetic blueprint for this compound synthesis: the pat biosynthetic gene cluster (BGC).

Characterization of Polyketide Synthase (PKS) Systems

The biosynthesis of this compound is governed by a large, complex polyketide synthase (PKS) system. pnas.org PKSs are large multienzyme proteins that build polyketides from simple acyl-CoA precursors in an assembly-line fashion. The structure of this compound, with its macrolide core and specific methylation patterns, is characteristic of a PKS product. pnas.org The gene cluster responsible for its synthesis is a hybrid PKS-NRPS (nonribosomal peptide synthetase) system, which incorporates both amino acid and polyketide building blocks. smolecule.com

The this compound biosynthetic pathway is a notable example of a trans-acyltransferase (trans-AT) PKS system. pnas.orgasm.org In contrast to more common cis-AT PKSs where each module contains its own integrated AT domain, trans-AT PKSs utilize discrete AT enzymes that act in trans to load extender units onto the acyl carrier protein (ACP) domains of multiple modules. nih.gov This enzymatic architecture is a hallmark of complex polyketide biosynthesis, particularly in uncultured symbionts from marine environments. pnas.org The presence of methyl groups at positions that suggest a β-branching mechanism is also a feature consistent with trans-AT PKS machinery. pnas.orgnih.gov The elucidation of this pathway in "Ca. Patea custodiens" adds to the growing understanding of the diversity and biosynthetic logic of these significant enzyme systems. pnas.org

| Feature | Description |

| Enzyme System | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) |

| PKS Type | trans-Acyltransferase (trans-AT) PKS |

| Producer | "Candidatus Patea custodiens" |

| Host | Marine Sponge Mycale hentscheli |

| Key Structural Elements | Macrolide core, specific methylation patterns |

Proposed Mechanisms for Methyl Group Introduction

The introduction of methyl groups is a critical modification in the biosynthesis of this compound, contributing to its structural complexity and biological activity. The proposed mechanism for the installation of these methyl groups involves the action of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes catalyze the transfer of a methyl group from the cofactor SAM to specific positions on the growing polyketide chain. In the case of this compound, C-methyltransferase domains are integrated within the PKS modules to install methyl groups at α-carbon positions. Additionally, the N-terminal dimethyl amino group of this compound is generated by an N-methyltransferase domain. researchgate.net

Identification of Nonribosomal Peptide Synthetase (NRPS) Modules

The biosynthesis of this compound incorporates amino acid-derived components through the action of nonribosomal peptide synthetase (NRPS) modules. These modules are large, multifunctional enzymes that activate, modify, and link amino acids in a sequential manner. An NRPS module is typically composed of several domains, each with a specific catalytic function.

| Domain | Function |

| Adenylation (A) | Selects and activates a specific amino acid as an aminoacyl adenylate. |

| Thiolation (T) or Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid via a phosphopantetheinyl arm. |

| Condensation (C) | Catalyzes peptide bond formation between the amino acids on adjacent modules. |

| Methyltransferase (MT) | Modifies the amino acid, for example, by N-methylation. |

| Thioesterase (TE) | Catalyzes the release of the final polypeptide chain from the NRPS machinery. |

The identification of these NRPS modules within the this compound biosynthetic gene cluster was a crucial step in understanding how the amino acid-derived portions of the molecule are incorporated.

While a specific "pamA" gene cluster for this compound biosynthesis has not been explicitly named in the primary literature, the biosynthetic gene cluster responsible for its production has been identified. Within this cluster, a key NRPS module is responsible for initiating the biosynthesis of one of the two polyketide chains that form this compound. researchgate.net This initiation module features a glycine-activating adenylation (A) domain coupled with an N-methyltransferase (MT) domain. researchgate.netsmolecule.com This specialized module is proposed to generate N,N-dimethylglycine, which serves as the starter unit for the synthesis of "chain A" of this compound. researchgate.netsmolecule.com The Glycine N-methyltransferase (GNMT) domain catalyzes the sequential transfer of two methyl groups from S-adenosylmethionine (SAM) to glycine. smolecule.comnih.gov This dual methylation is a critical first step in the assembly of the this compound molecule. smolecule.com

Advanced Methodologies for Biosynthesis Discovery

The elucidation of the this compound biosynthetic pathway was made possible through the application of cutting-edge molecular biology and bioinformatics techniques. These methodologies allowed researchers to overcome the challenges of studying complex microbial communities within marine sponges.

Shotgun Metagenomic Sequencing and Hybrid Assembly

The unculturability of the symbiotic bacteria responsible for producing many marine natural products, including this compound, necessitated a culture-independent approach. Shotgun metagenomic sequencing involves the direct sequencing of all genetic material from an environmental sample, in this case, the marine sponge Mycale hentscheli. asm.orgnih.gov This technique provides a comprehensive overview of the genetic potential of the entire microbial community.

To achieve a more complete and contiguous reconstruction of the symbiont genomes, a hybrid assembly approach was employed. asm.orgnih.gov This method combines the high accuracy of short-read sequencing (e.g., Illumina) with the long read lengths of technologies like Pacific Biosciences (PacBio). nih.gov The long reads are instrumental in bridging repetitive regions of the genome, which often cause breaks in assemblies based solely on short reads. nih.gov This hybrid strategy was crucial for assembling the large and complex PKS/NRPS gene cluster responsible for this compound biosynthesis. asm.org

Metagenomic Binning for Symbiont Genome Reconstruction

After assembling the metagenomic data, the next challenge is to separate the assembled DNA fragments (contigs) into individual genomes, a process known as metagenomic binning. biorxiv.org This computational process groups contigs based on intrinsic features such as sequence composition (e.g., GC content, tetranucleotide frequency) and coverage depth across different samples. researchgate.net By applying these binning algorithms, researchers were able to reconstruct the genome of the specific bacterial symbiont that harbors the this compound biosynthetic gene cluster from the complex metagenome of Mycale hentscheli. asm.orgnih.gov This allowed for the definitive association of the biosynthetic pathway with a single microbial producer.

Functional Assignment Tools for PKS Pathways

Once the biosynthetic gene cluster for this compound was identified and sequenced, bioinformatics tools were essential for predicting the function of the encoded enzymes and proposing a biosynthetic model. A variety of software tools are available for the analysis of PKS and NRPS gene clusters.

| Tool | Function |

| antiSMASH | (antibiotics & Secondary Metabolite Analysis Shell) Identifies and annotates secondary metabolite biosynthetic gene clusters in genomic data. nih.gov |

| BLAST | (Basic Local Alignment Search Tool) Finds regions of similarity between biological sequences, which can infer the function of unknown genes by comparing them to genes with known functions. nih.gov |

| HMMER | Uses profile hidden Markov models (HMMs) to identify conserved domains within protein sequences, which is crucial for identifying the catalytic domains within PKS and NRPS modules. nih.gov |

| NaPDoS | (Natural Product Domain Seeker) Specifically designed to classify PKS and NRPS domains from sequence data, aiding in the prediction of the chemical structures of the final products. nih.gov |

These functional assignment tools enabled researchers to dissect the this compound gene cluster, identify the individual PKS and NRPS modules and their respective domains, and ultimately propose a detailed biosynthetic pathway for this complex natural product. researchgate.net

Chemical Synthesis Strategies and Structural Analogue Design of Pateamine a

Methodologies for Total Synthesis of Pateamine A

The development of total synthesis routes for this compound has been a significant endeavor in organic chemistry, with different strategies emerging to address the molecule's unique structural features. These methodologies often involve the convergent assembly of key fragments, employing various coupling reactions and macrocyclization strategies. researchgate.netcdnsciencepub.comnih.govwgtn.ac.nzresearchgate.net

Pioneering Total Synthesis Strategies

Early efforts towards the total synthesis of this compound laid the groundwork for subsequent approaches, introducing key strategies for constructing the complex macrocyclic core and the labile polyene side chain. nih.govharvard.edunih.gov

Beta-Lactam-Based Macrocyclization Approaches

One pioneering strategy for constructing the 19-membered dilactone macrolide core of this compound involved a beta-lactam-based macrocyclization. nih.govfigshare.comacs.orgresearchgate.netresearchgate.net This approach utilized a chiral beta-lactam intermediate, which underwent ring opening followed by macrocyclization to form the desired ring system. researchgate.netnih.govfigshare.com This methodology was significant in establishing a route to the core structure and confirming the absolute stereochemistry of this compound. figshare.comacs.org

Stille Coupling Reactions in Macrolide Core and Side Chain Construction

Stille coupling reactions have been widely employed in the synthesis of this compound, particularly for the construction of the stereodefined polyene units present in both the macrolide core and the polyenamine side chain. nih.govresearchgate.netcdnsciencepub.comresearchgate.netnih.govcdnsciencepub.com This palladium-catalyzed cross-coupling reaction between organotin compounds and organic halides or pseudohalides is valuable for forming carbon-carbon bonds while retaining the configuration of the double bonds. harvard.edunumberanalytics.comwikipedia.orgnrochemistry.comacs.org In this compound synthesis, Stille coupling has been utilized in both intra- and intermolecular variations to assemble the E,Z-diene macrolide core and the all-E polyenamine side chain. researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com

Convergent Synthesis Approaches

Convergent synthesis strategies have been widely adopted for the total synthesis of this compound. nih.govresearchgate.netcdnsciencepub.comnih.govwgtn.ac.nzresearchgate.net These approaches involve the preparation of several key fragments, which are then coupled together in a later stage of the synthesis. This modularity offers advantages in terms of flexibility and efficiency, allowing for the synthesis of analogues by varying the fragments. nih.govwgtn.ac.nz Convergent routes have successfully utilized reactions such as Stille coupling for fragment assembly and macrolactonization or macrolactamization for macrocycle formation. researchgate.netcdnsciencepub.comnih.govwgtn.ac.nzresearchgate.net One convergent synthesis featured a base-induced opening of a δ-valerolactone to access the Z,E-dienoate moiety, followed by Julia-Kocienski olefination and copper-catalyzed azide-alkyne cycloaddition for analogue synthesis. nih.govwgtn.ac.nzrsc.org

Catalysis-Based Synthetic Innovations

Catalysis has played a crucial role in developing more efficient and practical routes to this compound and its analogues. nih.govnih.govwgtn.ac.nzwikipedia.orgacs.orgnih.govwikipedia.orgnih.govacs.orgacs.org Metal-catalyzed reactions, in particular, have enabled challenging bond formations and transformations. nih.govacs.org

Iron-Catalyzed Pyrone Ring Opening/Cross-Coupling

A significant innovation in this compound synthesis is the use of an unconventional iron-catalyzed ring opening/cross-coupling reaction. nih.govnih.govwgtn.ac.nzwikipedia.orgacs.orgnih.govwikipedia.orgnih.govacs.org This strategy addresses the challenge of incorporating the highly isomerization-prone Z,E-configured dienoate substructure into the macrocyclic core. nih.govnih.govacs.orgnih.govacs.org The Z,E-dienoate motif is encoded in the form of a 2-pyrone ring, which is then unveiled immediately before macrocyclization through an iron-catalyzed reaction. nih.govnih.govacs.orgnih.govwikipedia.orgnih.govacs.org In this reaction, the enol ester entity of the pyrone acts as a leaving group, and the ring opening is followed by a cross-coupling event. nih.govnih.govacs.org This approach, often coupled with gold catalysis for pyrone synthesis, offers a short, robust, and scalable route to this compound and its analogues. nih.govacs.orgnih.gov Mechanistic studies suggest this ring cleavage is a net result of an iron-catalyzed 1,6-addition followed by ring opening of the resulting enolate. nih.gov

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10053416 |

| Beta-Lactam | 6359 |

| DMDA-Pat A | 53790402 |

| δ-Valerolactone | 31246 |

| Thiazole (B1198619) | 8035 |

| Triazole | 9257 |

| Pyrone | 9264 |

| Iron | 23930 |

| Palladium | 23922 |

| Gold | 23988 |

| Stannane | 16627 |

| Organotin compound | - |

| Organic halide | - |

| Organic pseudohalide | - |

Note: PubChem CIDs for general classes like "Organotin compound", "Organic halide", and "Organic pseudohalide" are not applicable as they represent broad categories rather than specific compounds.

Interactive Data Table: Comparative Aspects of this compound Synthesis Strategies

| Synthesis Strategy | Key Macrocyclization Method | Key Coupling Reactions Used | Notes |

| Pioneering (e.g., Romo) nih.govfigshare.comacs.org | Beta-Lactam-Based | Stille coupling | Established early routes, confirmed stereochemistry. figshare.comacs.org |

| Convergent Approaches researchgate.netcdnsciencepub.comnih.govwgtn.ac.nzresearchgate.net | Macrolactonization/Macrolactamization | Stille coupling, Julia-Kocienski olefination, CuAAC | Modular design, facilitates analogue synthesis. nih.govwgtn.ac.nz |

| Catalysis-Based (e.g., Fürstner) nih.govacs.orgnih.govwikipedia.orgnih.gov | Macrolactonization | Iron-catalyzed pyrone opening/cross-coupling, Gold catalysis | Efficient access to the Z,E-dienoate, robust and scalable. nih.govacs.orgnih.gov |

This table provides a comparative overview of different synthetic strategies. Specific yields and detailed conditions vary significantly between individual reported syntheses and are not comprehensively listed here.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction, is a valuable tool in the synthesis of this compound analogues, particularly those incorporating a triazole ring. researchgate.netnih.govrsc.orgevitachem.com This reaction efficiently forms 1,4-disubstituted 1,2,3-triazoles from azide (B81097) and alkyne precursors under mild conditions. researchgate.netorganic-chemistry.org In the context of this compound analogue synthesis, CuAAC has been employed to construct the triazole-containing macrocyclic core through a 1,3-dipolar cycloaddition between an alkyne fragment and an azide fragment. wgtn.ac.nzwgtn.ac.nz This convergent approach allows for the modular assembly of complex structures. nih.govwgtn.ac.nz The CuAAC reaction is known for its high efficiency, selectivity, and tolerance of various functional groups, making it suitable for complex natural product synthesis and analogue development. researchgate.netorganic-chemistry.org

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified olefination reaction widely applied in the synthesis of olefinic fragments in natural products. researchgate.netnih.govwgtn.ac.nz This reaction couples an aldehyde or ketone with a heterocycle-bearing sulfone in the presence of a strong base to yield an alkene. researchgate.netnih.gov It is considered an efficient method for the synthesis of E-alkenes. researchgate.netnih.gov In the synthesis of this compound analogues, the Julia-Kocienski olefination has been featured in convergent designs, particularly for attaching the side chain fragment to the macrocyclic core. researchgate.netnih.govwgtn.ac.nz This involves the reaction between a functionalized sulfone and a conjugated aldehyde. nih.govwgtn.ac.nz

Design and Synthesis of Simplified this compound Analogues

The design and synthesis of simplified this compound analogues are driven by the challenges associated with obtaining sufficient quantities of the natural product and the complexity of its total synthesis. wgtn.ac.nzwgtn.ac.nzwgtn.ac.nz Developing simplified analogues allows for more accessible synthesis and provides valuable insights into the structural features essential for biological activity. wgtn.ac.nzwgtn.ac.nz

Rationale for Analogue Development

The primary rationale for developing simplified this compound analogues stems from the limited natural supply of this compound from marine sponges and the complexity and often low yields of its total synthesis. wgtn.ac.nzwgtn.ac.nzwgtn.ac.nz This scarcity hinders detailed biological assessment and potential therapeutic development. nih.govacs.org Therefore, the creation of structurally simplified analogues that retain the desired biological activity is crucial for facilitating large-scale synthesis and further research into their mechanism of action and potential therapeutic applications. wgtn.ac.nzwgtn.ac.nzwgtn.ac.nz Analogue development also allows for the exploration of structure-activity relationships (SAR) to identify the key structural elements responsible for potency and selectivity. wgtn.ac.nzwgtn.ac.nzwgtn.ac.nz

Des-methyl, des-amino this compound (DMDA-PatA) as a Key Analogue

Des-methyl, des-amino this compound (DMDA-PatA) is a significant simplified analogue of this compound that has been extensively studied. researchgate.netwgtn.ac.nzevitachem.comresearchgate.netnih.govnih.govaacrjournals.orgnih.govresearchgate.netresearchgate.netbaylor.edunih.govsmolecule.cominvivochem.com This analogue lacks the methyl group at C5 and the amino group at C3 present in the natural product. wgtn.ac.nznih.govnih.govnih.gov Despite these structural simplifications, DMDA-PatA has demonstrated potent antiproliferative activity against a wide range of human cancer cell lines and has shown promising in vivo anticancer activity in xenograft models. aacrjournals.orgnih.gov Notably, DMDA-PatA has been found to retain almost full in vitro potency in cell lines resistant to other chemotherapeutic agents, suggesting it may not be a substrate for certain drug efflux pumps. nih.gov DMDA-PatA inhibits protein synthesis by clamping eIF4A onto GNG motifs in an mRNA-selective and ATP-independent manner. invivochem.comresearchgate.net It has also been shown to rapidly inhibit DNA synthesis in the S phase of the cell cycle. nih.gov The simplified structure of DMDA-PatA makes its synthesis more straightforward compared to the natural product, contributing to its utility in research. wgtn.ac.nzaacrjournals.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its analogues affect their biological activity. researchgate.netwgtn.ac.nzwgtn.ac.nzresearchgate.netnih.gov These studies aim to identify the key structural features necessary for binding to the biological target, primarily eIF4A, and for eliciting the desired cellular effects. researchgate.netnih.govwgtn.ac.nzresearchgate.netnih.gov

SAR studies on this compound and its derivatives have indicated that the molecule possesses a rigid "binding domain," primarily located in the eastern portion of the macrolide ring and the side chain terminating in a tertiary amine, and a more flexible "scaffolding domain" in the western portion of the macrolide. researchgate.netnih.gov Rigidity in the binding domain appears critical for activity. researchgate.netnih.gov Modifications to the C19-C22 Z,E-diene and the trienyl side chain have been investigated in SAR studies. nih.gov For instance, replacing the thiazole heterocycle with a triazole in simplified analogues has been shown to significantly reduce cytotoxicity, suggesting the importance of the thiazole ring for binding to the biological target. researchgate.netnih.govwgtn.ac.nzwgtn.ac.nzrsc.org The tertiary amine at the end of the side chain has also been identified as a potential site for modifications to potentially improve activity or specificity. researchgate.netnih.gov SAR studies help guide the design of new analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. wgtn.ac.nznih.govbaylor.edu

Hypothesis of Distinct Binding and Scaffolding Domains

Here is a table illustrating the potency of this compound and a simplified analogue:

| Compound | IC₅₀ (IL-2 Inhibition) | Citation |

| This compound | 4.01 ± 0.94 nM | acs.orgnih.gov |

| DMDA-Pateamine A | 0.81 ± 0.27 nM | acs.orgnih.gov |

Importance of the Thiazole Heterocycle for Potency

Research into this compound analogues has highlighted the critical role of the thiazole heterocycle for its biological potency. researchgate.netrsc.org Studies involving the replacement of the thiazole ring with other heterocycles, such as a triazole, have generally resulted in a significant reduction in antiproliferative activity. researchgate.netrsc.orgwgtn.ac.nz For instance, a simplified triazole analogue showed significantly lower cytotoxicity compared to natural this compound, supporting the hypothesis that the thiazole moiety is important for binding to its biological target, eIF4A. researchgate.netrsc.org The thiazole ring is a prevalent scaffold in many biologically active compounds and drugs, known for its aromatic properties and potential for diverse interactions within biological systems. mdpi.comresearchgate.net

Influence of Dienyl and Trienyl Side Chain Modifications

Modifications to the dienyl and trienyl side chains of this compound and its analogues have also been explored to understand their influence on activity and stability. researchgate.net The Z,E-dienoate substructure embedded within the macrocyclic core is essential for the biological profile of this compound but is prone to isomerization. acs.org Synthetic strategies have aimed to address this instability. nih.govacs.org Alterations to the C19-C22 Z,E-diene and the trienyl side chain have been investigated in newer generation analogues. researchgate.net The length and nature of the trienyl amine side chain can influence interactions with RNA and potentially modulate binding affinity, physical properties, cellular specificity, and RNA selectivity. nih.gov

Role of the Tertiary Amine on the Trienyl Arm in G-Selectivity

Recent studies have shed light on the specific role of the tertiary amine group located on the trienyl arm of this compound and its analogues, particularly in the context of its interaction with eIF4A and RNA. biorxiv.orgrepec.orgsciety.orgnih.govresearchgate.net Research suggests that the positive charge of the tertiary amine on the trienyl arm induces selectivity for GNG motifs in RNA when clamping eIF4A. biorxiv.orgrepec.orgnih.govresearchgate.net This interaction leads to sequence-selective translation repression by anchoring eIF4A and DDX3 to these specific RNA motifs. biorxiv.orgrepec.orgsciety.orgnih.govresearchgate.net Computational studies, including molecular dynamics simulations and quantum chemical calculations, have supported the role of the tertiary amine's positive charge in this G-selectivity. biorxiv.orgrepec.orgnih.gov

Synthetic Approaches for Diverse Analogue Libraries

The need for diverse libraries of this compound analogues to conduct comprehensive SAR studies and identify compounds with improved properties has driven the development of flexible synthetic approaches. researchgate.netwgtn.ac.nzwgtn.ac.nz Convergent synthetic strategies that allow for the modular assembly of different molecular fragments are particularly useful for generating analogue libraries. rsc.orgwgtn.ac.nz These approaches enable the systematic modification of specific regions of the this compound structure, such as the macrocycle, the side chain, or the heterocycle, to explore the impact of these changes on biological activity. researchgate.netwgtn.ac.nzwgtn.ac.nz Examples include strategies that allow for the introduction of different groups on the trienyl side chain or the synthesis of macrocycles with variations in ring size or incorporated heterocycles. wgtn.ac.nznih.govwgtn.ac.nz Pharmacophore-directed retrosynthesis is one strategy that has been applied, focusing on building simplified versions of the natural product bearing a hypothesized pharmacophore early in the synthesis to facilitate SAR studies. springernature.comnih.govresearchgate.net

Synthesis of this compound Hybrid Molecules for Mechanistic Probes

Beyond structural analogues for SAR studies, the synthesis of this compound hybrid molecules has been pursued to create chemical probes for investigating its mechanism of action and identifying its molecular targets. rsc.orgwgtn.ac.nzacs.orgnih.gov These hybrid molecules typically involve conjugating this compound or an active analogue to a tag or reporter molecule, such as biotin (B1667282), which facilitates the isolation and identification of proteins that bind to the compound. researchgate.netacs.org For example, a biotin conjugate of this compound (B-PatA) was synthesized and used for affinity purification to identify eukaryotic initiation factor 4A (eIF4A) as a primary protein target of this compound. researchgate.net The synthesis of hybrid molecules has been crucial for confirming eIF4A as a key mediator of this compound's activity and for understanding how it inhibits translation initiation by stabilizing the eIF4A-RNA complex. researchgate.netnih.govnih.gov The synthesis of a this compound-dexamethasone hybrid molecule has also been reported for use in biological assays. acs.org These hybrid molecules serve as valuable tools to further dissect the complex biological pathways influenced by this compound. nih.gov

Compound Names and PubChem CIDs

Molecular Mechanisms of Action and Biological Targets of Pateamine a

Primary Molecular Target: Eukaryotic Initiation Factor 4A (eIF4A)

Pateamine A (PatA), a marine natural product isolated from the sponge Mycale hentscheli, exerts its potent biological effects by primarily targeting the eukaryotic initiation factor 4A (eIF4A). researchgate.netmdpi.com eIF4A is a prototypical member of the DEAD-box family of RNA helicases, which are enzymes that utilize the energy from ATP hydrolysis to unwind RNA secondary structures. mdpi.comnih.govbiorxiv.orgnih.gov As a critical component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G, eIF4A plays an essential role in the initiation phase of cap-dependent translation. biorxiv.orgnih.govcdnsciencepub.comnih.govnih.gov Its function is to resolve complex structures within the 5' untranslated region (5' UTR) of mRNAs, thereby facilitating the binding of the 43S preinitiation complex and subsequent scanning for the start codon. nih.govbiorxiv.orgnih.gov PatA specifically binds to eIF4A, including its isoforms eIF4A1 and eIF4A2, and the related homolog eIF4A3, which is a core component of the exon junction complex (EJC). biorxiv.orgnih.gov

Inhibition of Cap-Dependent Translation Initiation

Despite being a potent inhibitor of protein synthesis, this compound paradoxically enhances the intrinsic enzymatic activities of its target, eIF4A. nih.govresearchgate.net The primary mechanism of action of PatA is the inhibition of cap-dependent translation initiation. researchgate.netcdnsciencepub.comnih.gov This inhibition arises from PatA's ability to disrupt the normal function of the eIF4F complex. nih.gov By binding to eIF4A, PatA perturbs the crucial interaction between eIF4A and eIF4G. researchgate.netmdpi.comnih.gov This disruption prevents the proper assembly and function of the eIF4F complex, which is essential for recruiting ribosomes to the mRNA. researchgate.net Consequently, initiation complexes stall on the mRNA, leading to a global shutdown of cap-dependent translation. researchgate.netnih.gov This mode of action makes PatA a valuable molecular probe for studying the intricacies of eukaryotic translation initiation. nih.gov Some studies have also investigated simplified analogs of PatA, such as des-methyl, des-amino this compound (DMDAPatA), which also inhibit cap-dependent translation by binding to eIF4A. cdnsciencepub.comnih.gov

Modulation of eIF4A Enzymatic Activities

A distinctive feature of this compound's mechanism is its unusual effect on the enzymatic functions of eIF4A. Unlike typical inhibitors that block enzyme activity, PatA acts as a stimulator, enhancing both the ATPase and helicase activities of eIF4A. nih.govresearchgate.netpnas.org This increased activity is a direct result of global conformational changes induced in eIF4A upon PatA binding. nih.gov The binding of PatA to eIF4A is dependent on the presence of its substrates, RNA and ATP. nih.gov

This compound significantly stimulates the RNA-dependent ATPase activity of eIF4A. cdnsciencepub.comnih.govnih.govnih.govpnas.orgresearchgate.net This stimulation can be as much as a 10-fold increase in the initial rate of ATP hydrolysis. pnas.org The enhancement of ATPase activity is attributed to PatA inducing a conformational change in eIF4A that relieves the negative regulatory function of its unique domain linker. nih.gov This leads to a more active state of the enzyme. PatA has been shown to stimulate the ATPase activity of both eIF4AI and its homolog eIF4AIII. nih.govresearchgate.net

In concert with stimulating ATPase activity, this compound also enhances the ATP-dependent RNA helicase activity of eIF4A. cdnsciencepub.comnih.govpnas.org This means that in the presence of PatA, eIF4A is more effective at unwinding RNA duplexes. pnas.org The compound appears to be selective for eIF4A, as it does not affect the helicase activity of other DEAD-box family members like Ded1p. pnas.org By presetting eIF4A in a high-affinity RNA-binding state, PatA stimulates ATP binding and subsequent RNA unwinding. pnas.org However, when eIF4A is part of a complex that mimics the eIF4F complex, an inhibitory effect on its helicase activity has been observed, highlighting the complexity of its action within the cellular context. cdnsciencepub.comnih.gov

| Enzymatic Activity | Effect of this compound | Key Findings | References |

|---|---|---|---|

| RNA-Dependent ATPase Activity | Stimulation | Up to a 10-fold increase in the initial rate of ATP hydrolysis. pnas.org This is caused by PatA inducing a conformational change that relieves negative regulation. nih.gov | cdnsciencepub.comnih.govnih.govnih.govpnas.orgresearchgate.net |

| RNA Helicase Activity | Enhancement | Increases the ability of eIF4A to unwind RNA duplexes. pnas.org The effect is selective for eIF4A. pnas.org | cdnsciencepub.comnih.govpnas.org |

Mechanism of eIF4A Engagement and Sequestration

The inhibitory effect of this compound on translation, despite stimulating eIF4A's enzymatic activities, is explained by its ability to sequester eIF4A. nih.gov PatA forces a tight engagement between eIF4A and RNA, effectively trapping the helicase on the RNA strand. nih.gov This sequestration prevents eIF4A from participating in the subsequent, crucial steps of translation initiation, such as ribosome recruitment. nih.govresearchgate.net This locking of eIF4A onto RNA is a key aspect of its inhibitory properties. nih.gov

This compound acts as a chemical inducer of dimerization, forcing the formation of a stable complex between eIF4A and RNA. researchgate.netmdpi.comnih.gov This action stabilizes the interaction between the two molecules. biorxiv.org One end of the PatA molecule wedges between two RNA bases, while the other end interacts with amino acid residues on the eIF4A protein. nih.govrcsb.org This ternary complex of PatA, eIF4A, and RNA is highly stable, effectively sequestering eIF4A and preventing its recycling for further rounds of initiation. nih.gov Recent studies have shown that PatA clamps eIF4A onto specific GNG motifs in RNA in an ATP-independent manner. biorxiv.orgbiorxiv.org This unusual RNA binding creates a steric hindrance for the scanning 40S ribosome, thereby blocking translation initiation. biorxiv.orgbiorxiv.org

| Mechanism | Description | Consequence | References |

|---|---|---|---|

| eIF4A Engagement and Sequestration | PatA forces a tight and stable engagement between eIF4A and RNA. nih.gov | eIF4A is trapped on the RNA, preventing its participation in ribosome recruitment. nih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Chemical Induction of eIF4A-RNA Dimerization | PatA acts as a molecular glue, inducing the formation of a stable ternary complex of eIF4A, RNA, and PatA. researchgate.netmdpi.comnih.gov | eIF4A is sequestered, leading to the inhibition of translation initiation. This clamping occurs at specific GNG motifs on the RNA. biorxiv.orgbiorxiv.org | researchgate.netmdpi.comnih.govbiorxiv.orgbiorxiv.org |

Prevention of Ribosome Recruitment to mRNA

This compound acts as a potent inhibitor of cap-dependent translation initiation, a critical step for the synthesis of most eukaryotic proteins. nih.gov This process begins with the recruitment of the 43S preinitiation complex (PIC), which contains the 40S ribosomal subunit, to the 5' cap structure of messenger RNA (mRNA). nih.gov PatA effectively halts this recruitment process. nih.govnih.gov The mechanism involves its primary molecular target, the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for unwinding the secondary structure in the 5' untranslated region (5' UTR) of mRNAs, thereby facilitating ribosome binding and subsequent scanning. nih.govnih.gov By targeting eIF4A, this compound prevents the proper formation of the 48S initiation complex, which consists of the 40S ribosomal subunit bound to the mRNA. nih.gov This disruption ultimately stalls initiation complexes on the mRNA, effectively preventing the ribosome from being recruited and commencing translation. nih.gov

Steric Hindrance of 40S Ribosome Scanning

Once the 40S ribosomal subunit is recruited to the mRNA, it scans in a 5' to 3' direction to locate the start codon. This compound interferes with this crucial scanning phase through a mechanism of steric hindrance. biorxiv.orgresearchgate.netnih.gov PatA functions by clamping the eIF4A protein onto specific sequences within the mRNA. biorxiv.orgresearchgate.net This creates a stable this compound-eIF4A-mRNA complex that acts as a physical roadblock. nih.gov The persistence of these stalled complexes on the mRNA physically obstructs the path of the scanning 40S ribosome, preventing it from moving along the 5' UTR to find the initiation codon. biorxiv.orgresearchgate.netnih.govresearchgate.net This unusual and potent mode of RNA binding, induced by PatA, directly hinders the ribosome's transit, leading to a halt in translation initiation. biorxiv.org

Interplay with eIF4F Complex Components

The eIF4F complex, central to the initiation of cap-dependent translation, is composed of three main proteins: the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A. researchgate.net this compound's mechanism is intrinsically linked to its interaction with this complex, specifically by targeting eIF4A. nih.govnih.govresearchgate.net While PatA binds to eIF4A, its effects ripple through the entire complex, fundamentally altering its function and integrity. nih.govnih.gov

A key consequence of this compound binding to eIF4A is the disruption of the critical interaction between eIF4A and the scaffolding protein eIF4G. nih.govresearchgate.netresearchgate.net The association of eIF4A with eIF4G within the eIF4F complex is essential for recruiting the helicase to the 5' end of the mRNA and for stimulating its activity. This compound effectively inhibits this association, causing eIF4A to be sequestered away from the eIF4F complex. nih.govnih.gov This disruption prevents the functional assembly of the translation initiation machinery at the mRNA cap, thereby inhibiting protein synthesis. researchgate.netresearchgate.net

The inhibitory effects of this compound are contingent on the functional status of the eIF4F complex. Research suggests that the cellular activity of PatA and its analogues depends on an "active" eIF4F complex. researchgate.net The disruption of the eIF4A-eIF4G interaction by PatA has been shown to be dependent on both eIF4E and the presence of the mRNA cap. researchgate.net This indicates that PatA most effectively targets eIF4A when it is engaged within a functioning eIF4F complex that is actively participating in the initial stages of translation. This dependency highlights a sophisticated mechanism where the inhibitor exploits the active state of its target machinery.

ATP-Independent Binding to eIF4A

The DEAD-box RNA helicase eIF4A normally binds and hydrolyzes ATP to unwind RNA secondary structures. nih.gov this compound alters this behavior in a significant way. The binding of PatA-targeted eIF4A to its preferred RNA sequences occurs in an ATP-independent manner. biorxiv.orgresearchgate.netnih.govresearchgate.net In the presence of this compound, the requirement for ATP to stimulate the binding of eIF4A to RNA is eliminated. nih.gov While PatA has been observed to enhance the intrinsic ATPase and helicase activities of eIF4A, its primary inhibitory action stems from locking eIF4A onto mRNA, a process that does not require ATP. nih.govresearchgate.net This ATP-independent clamping mechanism is a key feature of its mode of action.

mRNA Sequence Selectivity: Targeting GNG Motifs

This compound does not cause a global, indiscriminate inhibition of translation. Instead, it exhibits a unique and specific mRNA selectivity. biorxiv.orgresearchgate.net This selectivity is dictated by the nucleotide sequence of the mRNA. Extensive research has revealed that this compound specifically mediates the clamping of eIF4A onto GNG motifs within the RNA sequence. biorxiv.orgresearchgate.netnih.gov This preferential binding to GNG motifs means that mRNAs containing these sequences in their 5' UTRs are particularly sensitive to the repressive effects of PatA. biorxiv.org In addition to eIF4A, the DEAD-box protein DDX3 has also been identified as a target of PatA, which anchors it to the same GNG motifs. biorxiv.orgnih.govresearchgate.net This sequence-selective anchoring of RNA-binding proteins provides a clear molecular basis for the mRNA-specific translation inhibition observed with this compound. biorxiv.org

Research Findings on this compound Mechanisms

| Mechanism | Key Finding | Affected Factors | References |

| Ribosome Recruitment | Prevents the proper formation of the 48S initiation complex, stalling ribosome recruitment to mRNA. | 40S Ribosomal Subunit, 43S Preinitiation Complex | nih.gov, nih.gov, nih.gov, nih.gov |

| 40S Scanning | Clamps eIF4A onto mRNA, creating a stable complex that sterically hinders the 5' to 3' scanning of the 40S ribosome. | 40S Ribosomal Subunit, eIF4A | biorxiv.org, researchgate.net, nih.gov, nih.gov, researchgate.net |

| eIF4F Complex Interplay | Disrupts the crucial association between eIF4A and the scaffolding protein eIF4G. | eIF4A, eIF4G, eIF4F Complex | nih.gov, nih.gov, researchgate.net, researchgate.net |

| Binding to eIF4A | The binding of this compound-targeted eIF4A to its preferred RNA sequences occurs independently of ATP. | eIF4A | biorxiv.org, researchgate.net, nih.gov, nih.gov, researchgate.net |

| mRNA Selectivity | Represses translation by selectively clamping the RNA helicases eIF4A and DDX3 onto GNG motifs in mRNA. | eIF4A, DDX3 | biorxiv.org, researchgate.net, nih.gov, researchgate.net |

Binding Site Analysis on eIF4A

This compound (PatA) functions as an interfacial inhibitor, exerting its biological effects by stabilizing the complex formed between the eukaryotic initiation factor 4A (eIF4A) and RNA. nih.gov This mechanism effectively clamps the eIF4A helicase onto the RNA substrate, leading to the inhibition of translation initiation. nih.govznaturforsch.com

The molecular basis for this action has been elucidated through the crystal structure of an eIF4A1:RNA complex bound to C5-desmethyl this compound (DMPatA), a potent analog of the natural product. nih.gov The structure, determined at a 2.9 Å resolution, reveals that the eIF4A1 protein adopts a closed conformation, a state that occurs upon the binding of both RNA and ATP. nih.gov

In this ternary complex, the DMPatA molecule is precisely positioned at the interface of the protein and the nucleic acid. One end of the small molecule wedges itself between two RNA bases. nih.govnih.gov The other end is cradled by several amino acid residues of the eIF4A1 protein. nih.govnih.gov This dual interaction with both macromolecules is the key to its clamping mechanism, locking eIF4A onto the RNA and preventing its release, which is necessary for the scanning process of the ribosome during translation initiation. nih.gov The stabilization of this complex interferes with the recruitment of the 43S preinitiation complex to the mRNA template. nih.gov

Interestingly, while structurally distinct, the binding mode of DMPatA to the eIF4A1:RNA complex is remarkably similar to that of another natural product inhibitor, rocaglamide (B1679497) A (RocA). nih.govznaturforsch.com This structural insight helps to explain the potent inhibitory properties of the pateamine class of molecules. nih.govnih.gov

Identification of Additional Molecular Targets

Further research has identified that the inhibitory action of this compound is not strictly limited to eIF4A. DDX3, another member of the DEAD-box family of RNA helicases, has been identified as an alternative molecular target. nih.gov this compound and its derivatives have been shown to have the same effect on DDX3 as they do on eIF4A. nih.gov

Specifically, this compound clamps DDX3 onto RNA substrates that contain GNG motifs. nih.gov This interaction occurs in an ATP-independent manner. The ability of this compound to target DDX3 was investigated following observations that other eIF4A inhibitors, such as rocaglates, also target this helicase. nih.govresearchgate.net Fluorescence polarization assays have confirmed that a PatA derivative can induce the clamping of the DDX3X helicase core onto GNG motif-containing RNA. nih.gov This finding expands the biological activity profile of this compound beyond eIF4A-mediated translation and suggests a broader impact on RNA metabolism, given the diverse roles of DDX3. nih.govresearchgate.net

In addition to its primary targets within the DEAD-box helicase family, this compound has been shown to modulate components of the cytoskeleton, specifically actin filaments and microtubules. znaturforsch.com However, these effects are observed in vitro at concentrations significantly higher than those required to inhibit protein synthesis via eIF4A, indicating that they are not the principal drivers of its cellular activity. znaturforsch.comnih.gov

In vitro assays using pyrene-labelled actin demonstrated that this compound causes a concentration-dependent suppression of the initial rate of actin polymerization. znaturforsch.com This suggests that at high concentrations (in the range of 25–200 μM), this compound interferes with the formation of microfilaments. znaturforsch.com Affinity chromatography studies using various human cell lysates (HL-60, HeLa, and SH-SY5Y) also consistently isolated tubulin and actin as binding partners for this compound, alongside eIF4A. znaturforsch.com

Investigations into the broader anticancer activities of pateamine analogues have revealed direct inhibitory effects on DNA replication machinery. nih.gov Specifically, the structurally simplified analogue des-methyl, des-amino this compound (DMDA-PatA) was found to directly inhibit DNA polymerase α and DNA polymerase γ in cell-free in vitro assays. nih.govnih.gov

This inhibition is observed at concentrations considerably higher than those that produce antiproliferative effects in cell-based assays. nih.govnih.gov The IC50 values for the inhibition of DNA polymerase α and DNA polymerase γ by DMDA-PatA were approximately 3.84 μmol/L and 18.22 μmol/L, respectively. nih.gov In contrast, no significant inhibition of DNA polymerase β was observed. nih.gov

Cellular and Preclinical Pharmacological Investigations of Pateamine a Analogues

Cellular Antiproliferative Activities

Pateamine A and its analogues exhibit potent antiproliferative activity against a wide array of mammalian cell lines, including various human cancer cell lines. znaturforsch.comnih.govnih.govresearchgate.net This broad-spectrum activity suggests that these compounds target fundamental processes essential for eukaryotic cell survival and proliferation. znaturforsch.com

Differential Activity against Proliferating versus Quiescent Cells

A notable characteristic of this compound and its analogues is their differential activity between proliferating and quiescent cells. Quiescent cells are significantly less sensitive to the cytotoxic effects of these compounds compared to actively dividing cells. znaturforsch.comnih.gov Studies have shown that quiescent cells can be approximately 1000- to 2000-fold less sensitive to this compound than non-quiescent cells. znaturforsch.com This selectivity for dividing cells suggests a potential therapeutic window for targeting rapidly proliferating cancer cells while sparing normal, quiescent cells. znaturforsch.comnih.gov

Induction of Apoptosis in Mammalian Cell Lines

This compound and its analogues are known to induce apoptosis in various mammalian cell lines. nih.govresearchgate.netresearchgate.netwgtn.ac.nz This programmed cell death is a key mechanism by which these compounds exert their cytotoxic effects. The induction of apoptosis has been observed in several cancer cell lines, and interestingly, this effect can be more pronounced in cells transformed with certain oncogenes, such as ras or bcr-abl. nih.govresearchgate.net

Effects on DNA Synthesis and Cell Cycle Progression

Investigations into the effects of this compound analogues on DNA synthesis and cell cycle progression have revealed significant impacts, particularly during the S phase.

Rapid Shutdown of DNA Synthesis in S Phase

Treatment with this compound analogues, such as DMDA-PatA, leads to a rapid and profound shutdown of DNA synthesis in the S phase of the cell cycle. nih.govnih.govresearchgate.net This effect has been demonstrated through the inhibition of both BrdUrd and [³H]thymidine incorporation in various cell lines. nih.gov While this rapid shutdown of DNA synthesis can lead to an S-phase cell cycle effect in some cell lines (e.g., U-937), this is not universally observed across all cell types, suggesting cell line-specific responses. znaturforsch.comnih.gov Cell-free studies have also indicated that DMDA-PatA can directly inhibit DNA polymerases α and γ, although at concentrations higher than those required for inhibiting cell proliferation. znaturforsch.comnih.govnih.gov

Regulation of Gene Expression and Protein Levels

This compound and its analogues influence gene expression and protein levels, particularly affecting the abundance of certain pro-survival proteins.

Reduction of Pro-Survival Proteins (e.g., Mcl-1)

A significant effect of this compound analogues is the reduction in the protein levels of pro-survival proteins, such as Mcl-1. nih.govresearchgate.net Mcl-1 is a key anti-apoptotic protein that plays a crucial role in maintaining the viability of many cancer cells. nih.govresearchgate.netmdpi.com By inhibiting protein synthesis, particularly cap-dependent translation through binding to eIF4A, this compound analogues can lead to the depletion of these relatively short-lived pro-survival proteins, thereby promoting apoptosis. researchgate.netnih.govresearchgate.nettandfonline.com Studies have shown that DMDA-PatA can reduce Mcl-1 protein levels without significantly affecting the expression of other anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net

Data Tables

Based on the research findings, the following interactive data tables can be presented to summarize key observations regarding the cellular activities of this compound analogues:

Table 1: Differential Antiproliferative Activity of this compound Analogues

| Compound | Cell Type (Proliferating) | IC₅₀ (nM) | Cell Type (Quiescent) | IC₅₀ (nM) | Fold Difference (Quiescent/Proliferating) | Source |

| This compound | Various mammalian cell lines | 0.2 - 10 | Quiescent fibroblasts | ~540 | ~1000-2000 | znaturforsch.comnih.gov |

| DMDA-PatA | Various human cancer cell lines | Potent | Quiescent fibroblasts | Low cytotoxicity | Relatively low | nih.govnih.gov |

Note: IC₅₀ values for proliferating cells are typically in the nanomolar range, while those for quiescent cells are significantly higher, in the micromolar range.

Table 2: Effects of DMDA-PatA on DNA Synthesis Inhibition

| Compound | Cell Line | Effect on DNA Synthesis | Mechanism | Source |

| DMDA-PatA | U-937 | Rapid shutdown | Inhibition of BrdUrd and [³H]thymidine incorporation; S-phase cell cycle effect | nih.govresearchgate.net |

| DMDA-PatA | MDA-MB-435 | Rapid shutdown | Inhibition of BrdUrd and [³H]thymidine incorporation | nih.gov |

| DMDA-PatA | COLO 205 | Inhibition observed | No detectable S-phase effect | znaturforsch.comnih.gov |

| DMDA-PatA | Cell-free | Inhibition of DNA Pol α and γ | Direct inhibition (at higher concentrations) | znaturforsch.comnih.govnih.gov |

Table 3: Effect of this compound Analogues on Mcl-1 Protein Levels

| Compound | Cell Type | Effect on Mcl-1 Protein Levels | Effect on Bcl-2 Protein Levels | Source |

| DMDA-PatA | Primary CLL cells | Reduced | Not affected | nih.govresearchgate.net |

| This compound | Various cell lines | Reduced (implied by mechanism) | Not specified | researchgate.net |

Note: The reduction in Mcl-1 is linked to the inhibition of protein synthesis by this compound analogues.

mRNA-Selective Translation Repression Profiles

While high concentrations of this compound can lead to a general abrogation of translation, studies have shown that lower doses can induce mRNA-selective translation repression. nih.govnih.gov This selectivity is influenced by the 5' UTR of the target mRNA. For instance, the 5' UTR of inducible Nitric Oxide Synthase (iNOS) mRNA promotes its recruitment to stress granules in the presence of this compound, leading to translational repression, unlike the 5' UTR of MyoD mRNA. nih.govnih.gov Desmethyl desamino this compound (DMDA-PatA), a synthetic analogue, has been specifically shown to repress translation in an mRNA-selective manner by clamping eIF4A onto GNG motifs within the mRNA sequence. researchgate.netresearchgate.net This interaction is ATP-independent and sterically hinders the scanning of 40S ribosomes. researchgate.net

Selective Inhibition of Pro-Cachectic Factor Translation (e.g., inducible Nitric Oxide Synthase)

This compound has demonstrated the ability to selectively inhibit the translation of pro-cachectic factors, notably inducible Nitric Oxide Synthase (iNOS). nih.govnih.gov In models of cachexia induced by cytokines like interferon γ (IFNγ) and tumor necrosis factor α (TNFα), low doses of this compound significantly reduce the protein levels of iNOS and the subsequent release of nitric oxide. nih.govresearchgate.net This effect is mediated by the selective action of this compound on the iNOS mRNA 5' UTR, promoting its association with eIF4A and recruitment to stress granules, where its translation is repressed. nih.gov

Promotion of MyoD and Myogenin Expression

In contrast to its inhibitory effect on iNOS translation, this compound has been observed to promote the expression of promyogenic factors such as MyoD and Myogenin. nih.gov In cytokine-treated muscle cells, while iNOS mRNA is recruited to stress granules, MyoD and Myogenin mRNAs are not. nih.gov Instead, they associate with heavy polysomes, leading to the rescue and even promotion of their expression. nih.gov This differential effect on mRNA translation contributes to the ability of this compound to prevent muscle wasting and potentially promote muscle regeneration. nih.gov

Modulation of Cellular Stress Responses

This compound is known to modulate cellular stress responses, particularly by inducing the formation of stress granules. mdpi.comnih.govbiorxiv.org

Induction of Stress Granule Formation

This compound induces the formation of cytoplasmic stress granules (SGs), which are aggregates of stalled translation pre-initiation complexes, mRNA, and various RNA-binding proteins. mdpi.comnih.govnih.govresearchgate.netasm.orgnih.gov SG assembly is a common cellular response to various stresses, serving to sequester mRNAs and repress their translation. nih.govnih.gov this compound's ability to induce SGs is linked to its disruption of eIF4A function, which prevents the scanning by the 43S pre-initiation complex and arrests translation initiation. mdpi.com

Independence from eIF2α Phosphorylation

Significantly, this compound induces stress granule formation through a mechanism that is independent of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation. nih.govresearchgate.netasm.orgnih.govplos.orgmolbiolcell.orgelifesciences.org While eIF2α phosphorylation is a common pathway for SG induction under many stress conditions, this compound represents an alternative mechanism, suggesting it perturbs steps in translation initiation prior to the rejoining of the 60S ribosomal subunit. nih.govasm.org Studies comparing this compound to inducers like arsenite, which rely on eIF2α phosphorylation, have shown that this compound does not induce detectable levels of phosphorylated eIF2α. nih.govmolbiolcell.org

Preclinical Efficacy in Disease Models

Preclinical studies have explored the potential therapeutic efficacy of this compound, particularly in models of cachexia. Low doses of this compound have been shown to prevent muscle wasting induced by pro-inflammatory cytokines (IFNγ and TNFα) and in mouse models bearing C26-adenocarcinoma tumors. nih.govnih.govresearchgate.net This protective effect is attributed to its ability to selectively inhibit the expression of pro-cachectic factors like iNOS while preserving or promoting the expression of promyogenic factors such as MyoD and Myogenin. nih.govnih.gov These findings suggest that this compound and its analogues could represent a novel therapeutic strategy for combating cachexia-induced muscle wasting. nih.govnih.gov

Data Table:

| Effect | Target/Pathway | Observation/Finding | Reference |

| mRNA-Selective Translation Repression | eIF4A, mRNA 5' UTRs, GNG motifs (for DMDA-PatA) | Low doses selectively inhibit translation; selectivity depends on mRNA 5' UTR; DMDA-PatA clamps eIF4A onto GNG motifs. | nih.govnih.govresearchgate.net |

| Selective Inhibition of Pro-Cachectic Factor (iNOS) | iNOS mRNA translation, iNOS mRNA 5' UTR, Stress Granules | Reduces iNOS protein levels and NO release; promotes iNOS mRNA recruitment to SGs. | nih.govnih.govresearchgate.net |

| Promotion of MyoD and Myogenin Expression | MyoD and Myogenin mRNA translation | Prevents loss of MyoD and Myogenin mRNA/protein; mRNAs associate with heavy polysomes. | nih.gov |

| Induction of Stress Granule Formation | eIF4A inhibition, Translation initiation arrest | Triggers formation of cytoplasmic SGs. | mdpi.comnih.govnih.gov |

| Independence from eIF2α Phosphorylation | eIF2α phosphorylation pathway | SG induction occurs without detectable eIF2α phosphorylation. | nih.govnih.govmolbiolcell.org |

| Prevention of Cachexia-Induced Muscle Wasting | iNOS/NO pathway, MyoD/Myogenin expression | Prevents muscle loss in cytokine- and tumor-induced models. | nih.govnih.govresearchgate.net |

In Vivo Studies in Human Cancer Xenograft Models

Investigations have explored the in vivo anticancer activity of this compound analogues in human cancer xenograft models in nude mice. nih.govnih.govresearchgate.net DMDA-PatA, a structurally simplified analogue, has shown potent activity in several human cancer xenograft models. nih.govnih.govresearchgate.net

Impact on Tumor Regression in Melanoma Models

DMDA-PatA has demonstrated significant anticancer activity in melanoma xenograft models. nih.govnih.govresearchgate.net Studies using LOX and MDA-MB-435 human melanoma xenograft models in nude mice showed that DMDA-PatA caused significant tumor regression. nih.govnih.govresearchgate.net While DMDA-PatA exhibited potent antiproliferative activity across a broad range of human cancer cell lines in vitro, its differential activity was observed in vivo, showing significant regression in melanoma models but not in others like pancreatic or colorectal xenografts. nih.gov

In the LOX xenograft model, administration of DMDA-PatA at its maximum tolerated dose resulted in tumor regression. nih.gov In the MDA-MB-435 melanoma xenograft model, tumor regression was achieved with DMDA-PatA treatment at specific doses. nih.gov One study noted that in the MDA-MB-435 model, DMDA-PatA treatment led to more tumor-free survivors compared to paclitaxel (B517696) at its respective maximum tolerated dose in that model, although the average tumor regression levels were similar. nih.gov

Investigations in Cachexia Models

This compound has also been identified as a potential lead compound for addressing cachexia, a muscle-wasting syndrome associated with chronic illnesses like cancer. smolecule.comresearchgate.netresearchgate.net Cachexia is characterized by significant weight loss and skeletal muscle deterioration. nih.govnih.govspandidos-publications.com

Prevention of Cytokine-Induced Muscle Wasting

Low doses of this compound have been shown to prevent muscle wasting induced by pro-inflammatory cytokines such as interferon γ (IFNγ) and tumor necrosis factor α (TNFα), which are known to play a significant role in cachexia. researchgate.netnih.govnih.govresearchgate.net An established in vitro model mimicking cachexia involves treating myofibres with IFNγ and TNFα. nih.gov this compound at a concentration of 0.1 μM prevented the loss of fully differentiated C2C12 myofibres typically observed after treatment with these cytokines. nih.gov

Surprisingly, while high doses of this compound generally inhibit translation, low doses selectively inhibit the expression of pro-cachectic factors, such as inducible nitric oxide synthase (iNOS). researchgate.netnih.govnih.gov This selective inhibition is dependent on the 5'UTR of iNOS mRNA, which promotes its recruitment to stress granules where its translation is repressed. researchgate.netnih.govnih.gov Furthermore, low doses of this compound have been shown to promote the expression of promyogenic proteins like MyoD and Myogenin. nih.gov Studies also indicate that this compound decreases STAT3 protein levels and IL-6 secretion in cytokine-treated myotubes. researchgate.net

Advanced Research Methodologies Utilized in Pateamine a Studies

Target Identification and Validation Techniques

Identifying the specific molecules that pateamine A interacts with is a critical first step in elucidating its mechanism of action. Several biochemical and genetic approaches have been employed for this purpose.

Affinity Chromatography Coupled with Mass Spectrometry

Affinity chromatography is a widely used technique for isolating proteins that bind to a specific small molecule. In studies involving this compound, this method typically involves immobilizing a derivative of this compound onto a solid support, creating an affinity resin. znaturforsch.com Cellular lysates are then passed over the resin, allowing proteins that bind to this compound to be retained. znaturforsch.comresearchgate.netnih.gov Unbound proteins are washed away, and the bound proteins are subsequently eluted. frontiersin.org

The eluted proteins are then identified using mass spectrometry. znaturforsch.comresearchgate.netfrontiersin.org Mass spectrometry-based profiling allows for the identification of potential target proteins based on their peptide mass fingerprints or fragmentation patterns. znaturforsch.comfrontiersin.org This combined approach has been instrumental in identifying eukaryotic initiation factor 4A (eIF4A) as a primary protein target of this compound. wgtn.ac.nzznaturforsch.comresearchgate.netnih.gov Studies using affinity chromatography with a this compound-substituted resin have consistently shown the retention of eIF4A from various mammalian cell lysates. znaturforsch.com While other proteins like β-tubulin and actin were also initially identified as putative targets using this method, further in vitro and cell-based assays indicated that their interaction occurred at significantly higher concentrations of this compound compared to eIF4A, suggesting eIF4A as the more physiologically relevant primary target. wgtn.ac.nzznaturforsch.com

An example of protein identification by mass spectrometry following affinity chromatography is shown in the table below, highlighting proteins consistently eluted with this compound resin from different cell lines.

| Putative Binding Protein | Identified Protein (Mass Spectrometry) | Cell Lines |

| Protein 1 | β-tubulin family | HL-60, HeLa |

| Protein 2 | eIF4A | HL-60, HeLa, SH-SY5Y |

| Protein 3 | Actin | HL-60, HeLa, SH-SY5Y |

Note: This table is illustrative based on findings where these proteins were consistently eluted. znaturforsch.com

Biotin (B1667282) Conjugate Synthesis for Affinity Purification

To facilitate affinity purification, active biotin conjugates of this compound have been synthesized. researchgate.netnih.gov The total synthesis of this compound has made it possible to create such derivatives. researchgate.netnih.gov Biotinylation typically involves incorporating a biotin tag onto a suitable position of the this compound structure, such as the C-3 amino group, without significantly compromising its biological activity. researchgate.netnih.gov

The biotinylated this compound (B-PatA) conjugate can then be used to pull down interacting proteins from cellular lysates, often utilizing streptavidin-coated beads due to the high affinity between biotin and streptavidin. researchgate.netnih.govnih.gov This affinity purification approach, similar to affinity chromatography, has independently confirmed eIF4A as a cellular binding target of this compound. researchgate.netnih.gov This method provides a general technique for identifying protein targets of small molecules. researchgate.netnih.gov

Chemogenomic Screening for Functional Interactions

Chemogenomic screening, particularly in model organisms like yeast, provides a powerful approach to identify the cellular pathways and gene products that functionally interact with a compound. wgtn.ac.nzresearchgate.net This technique involves screening a library of yeast strains, each with a deletion or alteration in a specific gene, for altered sensitivity or resistance to the compound. researchgate.net

By analyzing the growth profiles of these mutant strains in the presence of this compound, researchers can infer which genes or pathways are involved in mediating the compound's effects. wgtn.ac.nzresearchgate.net A chemogenomic screen performed with a collection of yeast knockout mutants exposed to this compound revealed enrichment in aspects of RNA metabolism. researchgate.net While this type of screening can highlight functional interactions and suggest a mode of action, it may not definitively identify the direct protein target but rather pathways affected by the compound. researchgate.net However, the generation of this compound resistance-conferring mutations in the yeast eIF4A encoding gene (TIF1) further supported eIF4A as a primary target in yeast and mammalian cells. wgtn.ac.nz Hierarchical clustering of chemogenomic screen results has suggested that this compound possesses a mode-of-action distinct from other previously screened compounds, even those that also affect protein synthesis. wgtn.ac.nz

Global Translation and mRNA Selectivity Analysis

Ribosome Profiling for Translatome Alterations

Ribosome profiling (also known as Ribo-Seq) is a high-throughput technique that provides a genome-wide snapshot of ribosome positions on mRNAs, allowing for the quantitative analysis of translation at a transcriptome-wide level, referred to as the "translatome". nih.govoup.comportlandpress.com The method involves treating cells with a translation inhibitor (to freeze ribosomes on mRNAs), followed by nuclease digestion of unprotected mRNA. nih.govportlandpress.com The ribosome-protected mRNA fragments (ribosome footprints) are then isolated and subjected to deep sequencing. nih.govportlandpress.com The number and position of these footprints on each mRNA provide a measure of translation efficiency and elongation dynamics. nih.govportlandpress.com

Ribosome profiling has been extensively used to study the effects of translation inhibitors, including this compound and its analogues. nih.govoup.comresearchgate.netnih.gov Studies using this compound-sensitive ribosome profiling in mouse embryonic stem cells have revealed its potent effect on translation, leading to a widespread reduction in ribosome footprints on coding sequences. oup.comnih.gov This technique allows for a more accurate identification of translated sequences compared to some previously used methods and can highlight translated ORFs in noncoding RNAs. nih.govresearchgate.net By comparing ribosome profiles from cells treated with this compound versus control cells, researchers can identify which mRNAs show altered translation in response to the compound. oup.comresearchgate.net This has shown that this compound can induce distinct translational outputs compared to other translation inhibitors. researchgate.net

Ribosome profiling data can be used to assess the translation efficiency (TE) of individual transcripts. The TE score is typically calculated as the ratio of ribosome footprint density (representing translated mRNA) to mRNA abundance. Changes in TE upon this compound treatment can indicate selective translational repression or activation of specific mRNAs.

Data from ribosome profiling experiments can be visualized using scatter plots comparing translation efficiency in treated versus untreated cells. Such plots for this compound treatment show a general decrease in translation efficiency across many annotated coding sequences.

Unbiased Bind-n-Seq for RNA Binding Preferences

Given that this compound targets eIF4A, an RNA helicase, investigating its influence on the RNA binding preferences of eIF4A is essential. Unbiased Bind-n-Seq is a technique used to systematically survey the RNA motif selectivity of RNA-binding proteins in the presence or absence of a small molecule. biorxiv.orgmpg.denih.govsciety.org

In this method, recombinant eIF4A is incubated with a library of random RNA sequences in the presence or absence of this compound. biorxiv.orgmpg.denih.gov The RNA sequences that bind to eIF4A are then isolated and sequenced. biorxiv.orgmpg.denih.gov By analyzing the enrichment of specific sequences in the bound fraction, the RNA binding preferences of eIF4A under different conditions can be determined. biorxiv.orgmpg.denih.gov

Unbiased Bind-n-Seq experiments with this compound-targeted eIF4A have revealed a sequence preference for GNG motifs in an ATP-independent manner. biorxiv.orgmpg.denih.govsciety.org This suggests that this compound promotes the clamping of eIF4A onto these specific RNA sequences. biorxiv.orgmpg.denih.gov This unusual RNA binding induced by this compound is thought to sterically hinder the scanning of 40S ribosomes, contributing to translation repression. biorxiv.orgmpg.denih.gov Studies using synthetic derivatives like desmethyl desamino this compound (DMDA-PatA) have confirmed this GNG motif preference and provided insights into the structural features of this compound responsible for this selectivity, such as the positive charge of the tertiary amine on the trienyl arm. biorxiv.orgmpg.denih.gov The identification of DDX3, another DEAD-box protein, as an alternative target of DMDA-PatA showing the same effect on GNG motifs further highlights the compound's mechanism of anchoring RNA-binding proteins to specific sequences. biorxiv.orgmpg.denih.gov

Data from Bind-n-Seq experiments can be represented by motif enrichment analysis, showing the frequency of specific nucleotide patterns in the RNA sequences bound by the protein in the presence of the compound compared to the control.

| Motif | Enrichment (Fold Change) |

| GNG | High |

| Other | Low |

Note: This table is illustrative of the type of data obtained from Bind-n-Seq experiments, indicating significant enrichment of GNG motifs. biorxiv.orgmpg.denih.govsciety.org

Computational Approaches and Structural Modeling

Computational methods play a crucial role in providing structural and mechanistic insights into the interaction of this compound with its molecular targets, primarily eIF4A. These approaches complement experimental studies by allowing for the prediction of binding modes, analysis of interaction energies, and simulation of molecular dynamics.

In Silico Docking Analysis for Protein-Ligand Interactions

In silico docking analysis is a widely used computational technique to predict the preferred binding orientation and affinity of a small molecule (ligand) within the binding site of a target macromolecule, such as a protein. openaccessjournals.comnih.gov This method is valuable for understanding the key interactions involved in protein-ligand binding and can be used to identify potential drug candidates or analyze the binding of known compounds like this compound. openaccessjournals.com